6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
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Overview
Description
3’-Ethylheptane (3’-EtHEPT) is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ are the alkyl or aryl groups. 3’-Ethylheptane is a specific type of ether with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Williamson Ether Synthesis: This is the most common method for preparing ethers, including 3’-Ethylheptane. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Dehydration of Alcohols: This method is used to prepare symmetrical ethers.
Alkoxymercuration-Demercuration of Alkenes: Alkenes react with mercuric trifluoroacetate in the presence of an alcohol to form alkoxy mercurial compounds, which are then reduced with sodium borohydride (NaBH_4) to yield ethers.
Industrial Production Methods
Industrial production of ethers like 3’-Ethylheptane typically involves large-scale Williamson Ether Synthesis due to its efficiency and high yield. The process is optimized to minimize side reactions and maximize the production of the desired ether.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethers can undergo oxidation reactions, forming peroxides.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Oxygen (O_2) is the primary reagent for the oxidation of ethers.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydride (NaH) are commonly used in substitution reactions.
Major Products
Scientific Research Applications
3’-Ethylheptane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Ethers like 3’-Ethylheptane are used in the extraction and purification of biological compounds.
Medicine: Ethers are used in the formulation of pharmaceuticals and as anesthetics.
Industry: Ethers are used as solvents in the production of paints, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 3’-Ethylheptane involves its interaction with molecular targets through its ether functional group. The oxygen atom in the ether group can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl Ether: A common ether used as a solvent and anesthetic.
Methyl Tert-Butyl Ether (MTBE): Used as a fuel additive to increase octane rating.
Ethyl Methyl Ether: Used as a solvent in organic synthesis
Uniqueness
3’-Ethylheptane is unique due to its specific alkyl groups, which confer distinct physical and chemical properties compared to other ethers. Its specific structure allows for unique interactions in chemical reactions and applications in various fields .
Properties
CAS No. |
137897-65-5 |
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Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(3-ethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-3-12-5-4-6-13(9-12)23-15-11(2)14(20)17-16(21)18(15)10-22-8-7-19/h4-6,9,19H,3,7-8,10H2,1-2H3,(H,17,20,21) |
InChI Key |
SFEDJTBLPUXZCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Origin of Product |
United States |
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